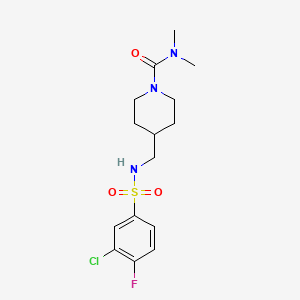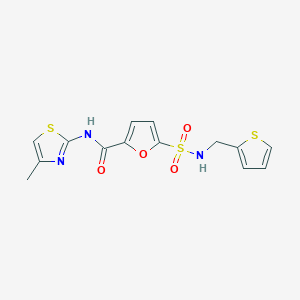
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1996 by researchers at Eli Lilly and Company. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mecanismo De Acción
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is involved in the modulation of glutamatergic neurotransmission. By blocking the activity of mGluR1, N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can reduce pain perception, anxiety, and depression in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide may have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide and mGluR1. For example, researchers are exploring the potential therapeutic applications of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are studying the role of mGluR1 in other physiological and pathological processes, such as addiction and pain perception. Finally, researchers are developing new compounds that target mGluR1 with greater selectivity and potency than N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Métodos De Síntesis
The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with ethyl 2-bromoacetate to form the intermediate compound. This is followed by the reaction of the intermediate with cyclopropylmagnesium bromide to form the cyclopropyl derivative. The final step involves the reaction of the cyclopropyl derivative with cyanoethyl diisopropylamine to form N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
Aplicaciones Científicas De Investigación
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 is involved in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used to study the effects of mGluR1 on these processes and to develop potential therapies for these diseases.
Propiedades
IUPAC Name |
N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGOLNVUJRXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)

